molecular formula C20H25N3O2S B2396974 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 955774-40-0

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2396974
CAS No.: 955774-40-0
M. Wt: 371.5
InChI Key: CDPNLAZRUWLVPN-UHFFFAOYSA-N
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Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Orexin Receptor Antagonism and Sleep Regulation : Tetrahydroquinoline derivatives have been investigated for their role in sleep regulation through orexin receptor antagonism. The blockade of orexin-1 receptors attenuates the sleep-promoting effects of orexin-2 receptor antagonists, suggesting the potential of these compounds in managing sleep disorders (Dugovic et al., 2009).

Anticancer Activity : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential as anticancer agents (Fang et al., 2016).

Antiglioma Activity : Certain 1,2,3,4-tetrahydroisoquinoline (THI) derivatives selectively block the growth of C6 glioma while leaving normal astrocytes relatively unaffected, highlighting their potential for clinical utility in treating gliomas (Mohler et al., 2006).

Chemical and Material Science Applications

Chemosensors for Pd2+ Ions : Functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines have been developed as turn-off chemosensors for the selective identification of Pd2+ ions, demonstrating their utility in environmental monitoring and chemical analysis (Shally et al., 2020).

Metal Complexation Studies : The interaction of tetrahydroquinoline analogs with metals like europium, uranyl, and thorium has been explored, providing insights into their potential applications in nuclear waste processing and metal recovery technologies (Xiao et al., 2015).

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-2-23-11-3-5-16-13-15(7-8-18(16)23)9-10-21-19(24)20(25)22-14-17-6-4-12-26-17/h4,6-8,12-13H,2-3,5,9-11,14H2,1H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPNLAZRUWLVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.